molecular formula C8H9NO2 B016588 Methyl 5-Methylnicotinate CAS No. 29681-45-6

Methyl 5-Methylnicotinate

Cat. No. B016588
CAS RN: 29681-45-6
M. Wt: 151.16 g/mol
InChI Key: KQILMMLAGGFMCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-Methylnicotinate is used as the starting material in organic compound synthesis . It appears as a colorless or white to yellow solid or liquid .


Synthesis Analysis

Methyl 5-Methylnicotinate is synthesized from various methods. For instance, it is synthesized from 5-Methyl-N?-nitrosonornicotine . The exact method of synthesis can vary depending on the requirements .


Molecular Structure Analysis

The molecular structure of Methyl 5-Methylnicotinate can be adjusted by the metal-ligating tendency and metal-dependent counter-anion effect . This allows for diverse coordination motifs .


Chemical Reactions Analysis

Methyl 5-Methylnicotinate is involved in various chemical reactions. For example, it is used as a starting material in organic compound synthesis . The exact chemical reactions it undergoes can depend on the specific conditions and reactants present .


Physical And Chemical Properties Analysis

Methyl 5-Methylnicotinate has a molecular weight of 151.16 g/mol . It has a rotatable bond count of 2 and a topological polar surface area of 39.2 Ų . It is a colorless or white to yellow solid or liquid .

Scientific Research Applications

Chemical Synthesis

Methyl 5-Methylnicotinate is used as a starting material in organic compound synthesis . It’s a key component in the production of various complex molecules due to its unique chemical structure.

Tuberculosis Detection

Methyl nicotinate (MN) is a representative and typical volatile organic marker of Mycobacterium tuberculosis . The specific detection of MN in human breath facilitates non-invasive, rapid, and accurate epidemic screening of tuberculosis infection .

Production of 5-Methyl-N?-nitrosonornicotine (5-MeNNN)

5-Methyl-N?-nitrosonornicotine (5-MeNNN) is synthesized from methyl 5-methylnicotinate . 5-MeNNN is a nitrosamine related to nicotine and is studied for its potential health effects.

Research and Development

Methyl 5-Methylnicotinate is provided to early discovery researchers as part of a collection of unique chemicals . It’s used in various research and development applications, including drug discovery and materials science.

Safety Testing

The safety properties of Methyl 5-Methylnicotinate are studied in detail. It’s important to understand its reactivity, stability, and potential hazards for safe handling and storage .

Mechanism of Action

Target of Action

Methyl 5-Methylnicotinate, also known as Methyl nicotinate, is a methyl ester of niacin . The primary target of this compound is believed to be the peripheral blood capillaries located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction . These capillaries play a crucial role in the regulation of blood flow and nutrient delivery to the skin.

Mode of Action

The mode of action of Methyl 5-Methylnicotinate involves peripheral vasodilation . It is thought that Methyl 5-Methylnicotinate promotes the release of prostaglandin D2, which is strictly locally-acting due to its short half-life . This leads to an enhancement of local blood flow at the site of application .

Biochemical Pathways

Methyl 5-Methylnicotinate is involved in the catabolism of nicotinamide, a form of vitamin B3 . Pyridones, the oxidation products of nicotinamide, its methylated form, and its ribosylated form, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) .

Pharmacokinetics

It is known that following topical administration, methyl 5-methylnicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application .

Result of Action

The result of Methyl 5-Methylnicotinate’s action is the temporary relief of aches and pains in muscles, tendons, and joints . This is achieved through the compound’s ability to enhance local blood flow, which can help to alleviate pain and inflammation.

Safety and Hazards

Methyl 5-Methylnicotinate is toxic if swallowed . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment should be worn when handling this compound .

properties

IUPAC Name

methyl 5-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-3-7(5-9-4-6)8(10)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQILMMLAGGFMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60292469
Record name Methyl 5-Methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-Methylnicotinate

CAS RN

29681-45-6
Record name 29681-45-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83076
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 5-Methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-methylpyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-Methylnicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 5-Methylnicotinate
Reactant of Route 3
Reactant of Route 3
Methyl 5-Methylnicotinate
Reactant of Route 4
Reactant of Route 4
Methyl 5-Methylnicotinate
Reactant of Route 5
Reactant of Route 5
Methyl 5-Methylnicotinate
Reactant of Route 6
Reactant of Route 6
Methyl 5-Methylnicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.